Lipophilicity (XLogP3) vs. 2,3-Difluorobenzoic Acid
The computed lipophilicity (XLogP3-AA) of 4-chloro-2,3-difluorobenzoic acid is 2.3, compared to 1.9 for its non-chlorinated analog, 2,3-difluorobenzoic acid [1]. This 0.4 log unit increase reflects the contribution of the 4-chloro substituent to overall molecular hydrophobicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2,3-Difluorobenzoic acid: 1.9 |
| Quantified Difference | +0.4 log units |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
A 0.4 log unit increase in XLogP3 translates to a ~2.5-fold increase in predicted octanol-water partition coefficient, which can significantly impact membrane permeability, bioavailability, and chromatographic behavior, guiding selection for drug design or purification development.
- [1] PubChem. (2025). 4-Chloro-2,3-difluorobenzoic acid. Compound Summary. CID 14949362. XLogP3-AA = 2.3. View Source
